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A comprehensive analysis of the preclinical findings for CHK-336, a novel lactate

dehydrogenase A (LDHA) inhibitor, demonstrates its potential as a therapeutic agent for

primary hyperoxaluria (PH). This guide provides a detailed comparison of CHK-336 with

alternative therapies, supported by available preclinical data and experimental protocols.

CHK-336 is an orally administered, liver-targeted small molecule designed to inhibit lactate

dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate

production.[1][2] Preclinical studies have shown that CHK-336 effectively reduces urinary

oxalate levels in animal models of both primary hyperoxaluria type 1 (PH1) and type 2 (PH2).[2]

[3][4]

Mechanism of Action: Targeting the Final Step of
Oxalate Synthesis
Primary hyperoxalurias are a group of rare genetic disorders characterized by the

overproduction of oxalate, leading to the formation of kidney stones and progressive kidney

damage. The final and committed step in the hepatic synthesis of oxalate is the conversion of

glyoxylate to oxalate, a reaction catalyzed by LDHA. By specifically inhibiting this enzyme in the

liver, CHK-336 aims to reduce the overall production of oxalate.[1][5] The liver-targeting of

CHK-336 is facilitated by organic anion transporting polypeptides (OATPs) and is characterized

by target-mediated drug disposition, which contributes to its long half-life in the liver.[2]

Below is a diagram illustrating the targeted signaling pathway.
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CHK-336 inhibits the LDHA-mediated conversion of glyoxylate to oxalate.

Comparative Preclinical Efficacy
Preclinical evaluation of CHK-336 has been conducted in established mouse models of PH1

(Agxt knockout) and PH2 (Grhpr knockout), as well as a rat pharmacodynamic model. These

studies have demonstrated a significant, dose-dependent reduction in urinary oxalate

excretion.

Quantitative Analysis of Urinary Oxalate Reduction
While specific percentage reductions from head-to-head preclinical studies are not publicly

available in detail, the existing data allows for a qualitative and semi-quantitative comparison.
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Compound/Therap
y

Target Model Key Findings

CHK-336
LDHA (small molecule

inhibitor)

PH1 (Agxt knockout)

Mouse Model

Produced robust and

dose-dependent

reductions in urinary

oxalate to levels

observed in wild-type

mice. The effect was

comparable to a GO-

targeting siRNA but

with a more rapid

onset.[5][6]

PH2 (Grhpr knockout)

Mouse Model

A seven-day treatment

resulted in a

statistically significant

reduction in urinary

oxalate.[3][4][5]

Nedosiran (siRNA)
LDHA (RNA

interference)
PH1 Mouse Model

A single subcutaneous

dose of 5 mg/kg of a

mouse analog of

nedosiran significantly

reduced urinary

oxalate concentration.

[7]

ALN-GO1 (siRNA)
Glycolate Oxidase

(GO)

PH1 (Agxt knockout)

Mouse Model

A single 3 mg/kg

injection reduced

urinary oxalate by

approximately 50%.[8]

Rat Model of

Hyperoxaluria

Multiple doses

reduced urinary

oxalate by up to 98%.

[8]
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Experimental Protocols
Detailed experimental protocols from the primary preclinical studies of CHK-336 have not been

fully published. However, based on available abstracts and summaries, the following

methodologies were employed.

Animal Models
PH1 Mouse Model: Agxt knockout mice, which lack the alanine-glyoxylate aminotransferase

enzyme, were used to model primary hyperoxaluria type 1.

PH2 Mouse Model: Grhpr knockout mice, deficient in glyoxylate reductase/hydroxypyruvate

reductase, served as the model for primary hyperoxaluria type 2.[5]

Rat Pharmacodynamic Model: This model was utilized to assess the in vivo activity of CHK-
336 by tracing the conversion of a stable isotope-labeled glycolate (¹³C₂-glycolate) to labeled

oxalate.[5]

Dosing and Administration
CHK-336 was administered orally on a once-daily basis in the mouse models.[3]

Sample Collection and Analysis
Urine samples were collected from the animals to measure oxalate levels. The specific

methods for collection (e.g., metabolic cages) and the analytical techniques for oxalate

quantification (e.g., gas chromatography/mass spectrometry) are standard in the field but

specific details for the CHK-336 studies are not available.

The workflow for a typical preclinical efficacy study is outlined below.
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A generalized workflow for assessing the in vivo efficacy of CHK-336.

Summary and Future Directions
The preclinical data for CHK-336 are promising, indicating its potential as an effective oral

therapy for reducing urinary oxalate in patients with primary hyperoxaluria. Its mechanism of

action, targeting the final common pathway of oxalate production, suggests it could be

beneficial for all types of PH.

Further publication of detailed, quantitative data from preclinical studies will be crucial for a

more direct and objective comparison with other emerging therapies like Nedosiran and GO-

targeting siRNAs. The initiation of a Phase 1 clinical trial in healthy volunteers marked a
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significant step in the clinical development of CHK-336, and the results of this and future trials

will ultimately determine its place in the therapeutic landscape for primary hyperoxaluria.[2][9]

[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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